N-Pentadecanoyl-D-erythro-sphingosine-d7 chemical properties
N-Pentadecanoyl-D-erythro-sphingosine-d7 chemical properties
An In-Depth Technical Guide to N-Pentadecanoyl-D-erythro-sphingosine-d7: Properties, Synthesis, and Application in Quantitative Mass Spectrometry
Introduction: The Imperative for Precision in Lipidomics
In the intricate world of lipidomics, the pursuit of quantitative accuracy is paramount. Sphingolipids, a class of bioactive molecules, are not merely structural components of cell membranes but are also critical signaling molecules governing cellular processes from proliferation and differentiation to apoptosis.[1][2] Among these, ceramides represent a central hub in sphingolipid metabolism.[3] N-Pentadecanoyl-D-erythro-sphingosine, a ceramide containing the odd-chain fatty acid pentadecanoic acid (C15:0), is of growing interest due to the unique biological activities associated with C15:0, including anti-inflammatory, cardioprotective, and metabolism-regulating properties.[4][5]
To accurately quantify endogenous levels of this and other ceramides in complex biological matrices, a robust internal standard is not just advantageous; it is essential. This guide provides a comprehensive technical overview of N-Pentadecanoyl-D-erythro-sphingosine-d7, a deuterated stable isotope-labeled standard designed for this purpose. We will delve into its chemical properties, a plausible synthetic pathway, and its critical application in isotope dilution mass spectrometry, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this tool for high-fidelity lipid analysis.
Part 1: Core Chemical and Physical Properties
N-Pentadecanoyl-D-erythro-sphingosine-d7 is structurally analogous to its endogenous counterpart, with the key distinction being the incorporation of seven deuterium atoms on the terminal end of the sphingosine backbone.[6][7] This isotopic labeling renders the molecule heavier, allowing it to be distinguished from the natural analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[8] This similarity is the cornerstone of its function as an internal standard, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for analytical variability.[9][10]
| Property | Value | Source |
| Chemical Name | N-Pentadecanoyl-D-erythro-sphingosine-d7 | [11][12] |
| Synonyms | C15:0-d7 Ceramide (d18:1-d7/15:0) | N/A |
| Molecular Formula | C₃₃H₅₈D₇NO₃ | Derived from base structure |
| Molecular Weight | ~547.0 g/mol | Derived from base structure |
| Stereochemistry | D-erythro | [13] |
| Isotopic Purity | Typically ≥99% deuterated forms | [7] |
| Physical Form | Crystalline solid or powder | [7] |
| Solubility | Soluble in organic solvents like ethanol, DMF, DMSO | [7][14] |
Part 2: Synthesis and Isotopic Labeling Strategy
The synthesis of N-Pentadecanoyl-D-erythro-sphingosine-d7 involves the N-acylation of a deuterated D-erythro-sphingosine precursor. While proprietary specifics may vary, a general and scalable synthetic strategy can be conceptualized based on established organic chemistry principles for sphingolipid synthesis.[15][16] The critical step is the initial synthesis of the D-erythro-sphingosine-d7 backbone, which provides the isotopic label.
The overall process can be visualized as a two-stage workflow:
-
Synthesis of D-erythro-sphingosine-d7: This is the most complex step, often starting from a chiral precursor like N-Boc-L-serine. The synthesis involves building the C18 carbon chain with the deuterium atoms at the terminal positions and establishing the correct (2S, 3R) stereochemistry and the E-configuration of the double bond.[15][17]
-
N-Acylation: The synthesized D-erythro-sphingosine-d7 is then coupled with pentadecanoic acid (C15:0) or an activated form (e.g., pentadecanoyl chloride) to form the final amide bond, yielding the target ceramide.
Caption: Generalized synthetic workflow for N-Pentadecanoyl-D-erythro-sphingosine-d7.
Part 3: Application in Quantitative Lipidomics via ID-MS
The primary application of N-Pentadecanoyl-D-erythro-sphingosine-d7 is as an internal standard for Isotope Dilution Mass Spectrometry (ID-MS). This technique is the gold standard for quantification because the standard co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise measurements.[10][18]
Principle of Isotope Dilution
The core principle is to add a known quantity of the heavy, isotope-labeled standard (the "spike") to an unknown quantity of the native, light analyte in a biological sample.[18] The two are chemically identical and thus behave the same during extraction and analysis. The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the light analyte to the heavy standard, one can precisely calculate the initial concentration of the analyte in the sample, using a calibration curve prepared with the same method.[18]
Detailed Experimental Protocol: Quantification of C15:0 Ceramide in Human Plasma
This protocol provides a self-validating system for the robust quantification of N-Pentadecanoyl-D-erythro-sphingosine.
1. Preparation of Standards and Reagents:
-
Calibration Standards: Prepare a stock solution of unlabeled N-Pentadecanoyl-D-erythro-sphingosine in a suitable organic solvent (e.g., ethanol). Create a series of calibration standards by serial dilution.
-
Internal Standard (IS) Solution: Prepare a stock solution of N-Pentadecanoyl-D-erythro-sphingosine-d7 at a known concentration (e.g., 1 µg/mL) in ethanol.
-
Solvents: Ensure all solvents (e.g., Methanol, Chloroform, Isopropanol, Acetonitrile, Formic Acid) are LC-MS grade.
2. Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the IS solution to every sample, calibrator, and quality control (QC) sample. This step is critical; the same amount of IS must be added to every tube.[10]
-
Add 1 mL of a cold extraction solvent mixture of Chloroform:Methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 30 minutes to facilitate lipid extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant (the organic phase containing lipids) to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., Acetonitrile:Isopropanol 50:50) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate ceramides from other lipid classes.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[18]
-
MRM Transitions:
-
Analyte (C15:0 Ceramide): Precursor ion [M+H]⁺ → Product ion (typically corresponding to the sphingosine backbone, e.g., m/z 264.3). The exact precursor m/z must be calculated for C₃₃H₆₅NO₃.
-
Internal Standard (C15:0-d7 Ceramide): Precursor ion [M+H]⁺ → Product ion (corresponding to the deuterated sphingosine backbone, e.g., m/z 271.3). The exact precursor m/z must be calculated for C₃₃H₅₈D₇NO₃.
-
-
Instrument parameters like collision energy and source temperatures must be optimized for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards. A weighted linear regression is typically used.[18]
-
Determine the concentration of C15:0 ceramide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis using an internal standard.
Part 4: Biological Context - The Role of C15:0 Ceramide
N-Pentadecanoyl-D-erythro-sphingosine is a ceramide, the central molecule in sphingolipid metabolism. Ceramides are generated through three main pathways: de novo synthesis, the breakdown of sphingomyelin, and the salvage pathway.[2][19] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[20] A series of enzymatic steps, including action by ceramide synthases (CerS), leads to the formation of ceramides with varying fatty acid chain lengths.
Caption: Central role of ceramide in the sphingolipid metabolic pathway.
The fatty acid component, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid primarily obtained from dietary sources like dairy fat.[4] Emerging research has identified C15:0 as a bioactive fatty acid with several beneficial properties:
-
Anti-Inflammatory Effects: C15:0 has been shown to reduce pro-inflammatory cytokines.[4][21]
-
Metabolic Health: Higher levels of C15:0 are associated with improved insulin sensitivity and a lower risk of type 2 diabetes.[4]
-
Mitochondrial Function: It can repair mitochondrial function and reduce reactive oxygen species.[5][21]
-
Cellular Stability: As a saturated fatty acid, it integrates into cell membranes, enhancing their stability.[21]
The incorporation of C15:0 into ceramide suggests that N-Pentadecanoyl-D-erythro-sphingosine could play a role in these cellular processes, acting as a signaling molecule or influencing membrane biophysics. Accurate quantification using its d7-labeled standard is therefore critical to understanding its specific contributions to health and disease.
Conclusion and Future Perspectives
N-Pentadecanoyl-D-erythro-sphingosine-d7 is an indispensable tool for modern lipidomics research. Its chemical and physical similarity to the endogenous analyte, combined with its mass difference, provides the foundation for highly accurate and reproducible quantification via isotope dilution mass spectrometry. By enabling precise measurement, this internal standard allows researchers to rigorously investigate the biological roles of odd-chain ceramides, explore their potential as biomarkers for cardiometabolic diseases, and validate their modulation in therapeutic development. As the field moves towards increasingly comprehensive and quantitative analyses of the lipidome, the principles and protocols outlined in this guide will remain fundamental to achieving scientific integrity and generating impactful results.
References
-
LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Al-Ramahi, I., et al. (2023). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PMC. Available at: [Link]
-
Venn-Watson, S., et al. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. Available at: [Link]
-
Fatty15. (2022). How does C15:0 work? Retrieved from [Link]
-
Lipid Labs. (n.d.). C15:0 - Exploring the Science and Potential of an Odd-Chain Fatty Acid. Retrieved from [Link]
-
Gaggini, M., et al. (2023). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. World Journal of Gastroenterology. Available at: [Link]
-
Del Poeta, M., et al. (2014). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC. Available at: [Link]
-
Labclinics. (n.d.). N-Pentadecanoyl-D-erythro-sphingosine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131846122, D-erythro-sphingosine-d7. Retrieved from [Link].
-
Gorden, B. A., & Glick, G. D. (2007). A concise and scalable synthesis of high enantiopurity (-)-D-erythro-sphingosine using peptidyl thiol ester-boronic acid cross-coupling. The Journal of organic chemistry. Available at: [Link]
-
Grijalvo, S., et al. (2010). Asymmetric sulfur ylide based enantioselective synthesis of D-erythro-sphingosine. Tetrahedron. Available at: [Link]
-
Garigapati, V. R., & Vienna, D. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and physics of lipids. Available at: [Link]
-
Tiede, L. M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology. Available at: [Link]
-
Gorska, M., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The sphingolipid metabolic pathway. Retrieved from [Link]
-
Al-Dhaheri, Y., et al. (2025). Role of Canonical and Non-Canonical Sphingolipids and their Metabolic Enzymes in Bone Health. PMC. Available at: [Link]
Sources
- 1. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidanalytical.com [lipidanalytical.com]
- 6. D-erythro-sphingosine-d7 | C18H37NO2 | CID 131846122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N-Pentadecanoyl-D-erythro-sphingosine [shop.labclinics.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A concise and scalable synthesis of high enantiopurity (-)-D-erythro-sphingosine using peptidyl thiol ester-boronic acid cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. fatty15.com [fatty15.com]
